N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14801016
InChI: InChI=1S/C19H15N5O3/c1-24-10-20-15-7-6-11(8-14(15)19(24)27)21-17(25)9-16-12-4-2-3-5-13(12)18(26)23-22-16/h2-8,10H,9H2,1H3,(H,21,25)(H,23,26)
SMILES:
Molecular Formula: C19H15N5O3
Molecular Weight: 361.4 g/mol

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

CAS No.:

Cat. No.: VC14801016

Molecular Formula: C19H15N5O3

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide -

Specification

Molecular Formula C19H15N5O3
Molecular Weight 361.4 g/mol
IUPAC Name N-(3-methyl-4-oxoquinazolin-6-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide
Standard InChI InChI=1S/C19H15N5O3/c1-24-10-20-15-7-6-11(8-14(15)19(24)27)21-17(25)9-16-12-4-2-3-5-13(12)18(26)23-22-16/h2-8,10H,9H2,1H3,(H,21,25)(H,23,26)
Standard InChI Key FZHDURYZAYNIEL-UHFFFAOYSA-N
Canonical SMILES CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43

Introduction

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound that combines elements from both quinazolinone and phthalazinone derivatives. This compound features a quinazolinone core with a methyl group and an acetamide functional group, as well as a phthalazinone moiety, contributing to its potential pharmacological properties.

Chemical Reactions

This compound can undergo various chemical reactions typical for amides and heterocycles, such as nucleophilic substitutions and cyclization reactions. These reactions can be optimized by varying catalysts and solvents to enhance yield and purity.

Synthesis Methods

Several synthetic routes have been developed for producing N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. Common methods include condensation reactions involving appropriate carbonyl compounds under acidic or basic conditions. The choice of synthesis method often depends on the desired yield, purity, and available reagents.

Biological Activity

Research indicates that N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide exhibits notable biological activities, likely attributed to its ability to interact with specific biological targets. These interactions are crucial for understanding the therapeutic potential of the compound.

Potential Applications

The compound has potential applications in medicinal chemistry due to its biological activities. Interaction studies focus on how it interacts with biological targets, which are essential for predicting its behavior in biological systems.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamideQuinazolinone and phthalazinone moietiesPotential pharmacological propertiesComplex structure with both quinazolinone and phthalazinone
2-(Phenyl)-N-(methyl)-acetamidePhenyl group; methyl acetamideAntimicrobialSimpler structure; less complex synthesis
N-(4-Methoxyphenyl)-acetamideMethoxy-substituted phenyl; acetamideAnticancerLacks quinazoline structure
3-MethylquinazolinoneMethyl group; quinazoline coreAntitumor activityFocused on tumor inhibition without acetamide

These comparisons highlight the unique combination of structural elements in N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide that may confer specific biological activities not present in simpler analogs.

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